molecular formula C8H8BrClF3N B1382890 (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride CAS No. 878408-46-9

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Cat. No. B1382890
M. Wt: 290.51 g/mol
InChI Key: DRGOYEFQAGQGHF-FJXQXJEOSA-N
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Description

This compound is a derivative of phenylhydrazine, which is an organic compound with the formula C6H5NHNH2 . The “3-Bromo” indicates a bromine atom at the third position of the phenyl ring, and “2,2,2-trifluoro-ethylamine” suggests a trifluoroethylamine group attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phenylhydrazine derivatives can be synthesized through various methods . For instance, one approach involves coupling α-bromo nitroalkanes to acyl hydrazides .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with a bromine atom at the third position and a trifluoroethylamine group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Chemical Reactions Analysis

Phenylhydrazine derivatives can participate in a variety of chemical reactions . For example, they can be used to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

Based on a similar compound, 3-Bromophenylhydrazine hydrochloride, the melting point is around 227-231 °C . The exact physical and chemical properties of “(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride” would need to be determined experimentally.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pichat and Tostain (1979) described the synthesis of related compounds, focusing on the production of (carboxyl-14C) 3-trifluoromethylthio benzoic acid and subsequent reactions to create various derivatives (Pichat & Tostain, 1979).
    • Fujio et al. (1997) investigated the solvolysis rates of related trifluoro-ethylamine derivatives, providing insights into their chemical behavior and reactivity (Fujio, Morimoto, Kim, & Tsuno, 1997).
    • Bergmann and Cohen (1970) explored the use of similar compounds as fluorinating agents, demonstrating their potential in chemical syntheses (Bergmann & Cohen, 1970).
  • Pharmaceutical Research :

    • Yardley et al. (1990) studied derivatives of phenyl-ethylamine for their potential antidepressant activity, revealing significant interactions with neurotransmitter systems (Yardley et al., 1990).
    • Seyferth and Murphy (1973) described the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, a compound that could potentially be used in medicinal chemistry (Seyferth & Murphy, 1973).
    • Rasool et al. (2021) synthesized new chalcones with potential pharmaceutical applications, including interactions with DNA and enzyme inhibition (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).
  • Biological Activities and Pharmacology :

    • O'Donnell, Azzaro, and Urquilla (1980) examined the biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a compound structurally similar to (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, highlighting its effects on adenylate cyclase activity (O'Donnell, Azzaro, & Urquilla, 1980).
    • Gill, Das, and Patel (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, showcasing the potential for enantioselective synthesis in pharmaceutical applications (Gill, Das, & Patel, 2007).

Safety And Hazards

Phenylhydrazine derivatives can be hazardous. For example, 3-Bromophenylhydrazine hydrochloride may cause skin and eye irritation, and respiratory irritation . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGOYEFQAGQGHF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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